![molecular formula C15H10ClNO B3041346 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde CAS No. 282541-95-1](/img/structure/B3041346.png)
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Synthesis and Fluorescence Properties
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde has been utilized in the synthesis of novel photoactive compounds. A study discussed the synthesis of 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines from indole-3-carbaldehyde Schiff bases. These compounds exhibit significant fluorescence properties, making them potential candidates for organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Structural and Spectroscopic Analysis
The indole derivatives, including 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde, have been subject to extensive structural analysis. Investigations involving X-ray diffraction (XRD) and spectroscopic methods (FT-IR, UV–Visible) were conducted to evaluate bond angles, lengths, and specific space groups. Additionally, density functional theory (DFT) studies provided insights into optimized geometry, molecular electrostatic potential, and non-linear optical properties (Tariq et al., 2020).
Synthesis of Heterocyclic Compounds
This compound is also used in the synthesis of various heterocyclic compounds. For instance, reactions involving 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde and aromatic amines led to the formation of pyrimido[1,2-a]indole derivatives. X-ray analysis was employed to confirm the structure of these derivatives, indicating its importance in developing new heterocyclic systems (Suzdalev et al., 2013).
Applications in Catalysis
The indole derivatives are used in catalysis. A study synthesized palladacycles with an indole core, which were then applied as catalysts in various chemical reactions such as the Suzuki–Miyaura coupling and allylation of aldehydes. These complexes demonstrated efficiency and followed a homogeneous pathway (Singh et al., 2017).
Antioxidant Properties
Research has been conducted on the antioxidant properties of indole derivatives. Compounds synthesized from 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives showed significant antioxidant activity. This highlights the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBHSITUAMCMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.